REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([CH2:8][C:9]([NH2:11])=[O:10])#[N:7].[N:12]([O-:14])=O.[Na+].C(=O)([O-])[O-].[K+].[K+].S(OCC)(O[CH2:26][CH3:27])(=O)=O>O>[C:6]([C:8](=[N:12][O:14][CH2:26][CH3:27])[C:9]([NH2:11])=[O:10])#[N:7] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
69.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at the same temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 3.5 hrs
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
FILTRATION
|
Details
|
The precipitate were filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)N)=NOCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 92.2% | |
YIELD: CALCULATEDPERCENTYIELD | 83740.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |